molecular formula C22H22N6O3 B11995471 N-benzyl-2-[8-(benzylamino)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide

N-benzyl-2-[8-(benzylamino)-3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]acetamide

Cat. No.: B11995471
M. Wt: 418.4 g/mol
InChI Key: PYJRZVNILXAZAB-UHFFFAOYSA-N
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Description

“N-BENZYL-2-(8-BENZYLAMINO-3-METHYL-2,6-DIOXO-1,2,3,6-4H-PURIN-7-YL)-ACETAMIDE” is a complex organic compound that belongs to the purine derivative family Purine derivatives are known for their significant roles in biological systems, including their presence in nucleotides and nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-BENZYL-2-(8-BENZYLAMINO-3-METHYL-2,6-DIOXO-1,2,3,6-4H-PURIN-7-YL)-ACETAMIDE” typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of benzyl and acetyl groups through nucleophilic substitution or other suitable reactions. Common reagents might include benzyl chloride, acetic anhydride, and various catalysts under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, automated reactors, and advanced purification methods like chromatography could be employed.

Chemical Reactions Analysis

Types of Reactions

“N-BENZYL-2-(8-BENZYLAMINO-3-METHYL-2,6-DIOXO-1,2,3,6-4H-PURIN-7-YL)-ACETAMIDE” can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the compound’s functional groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, modifying the compound’s structure.

    Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions would be tailored to the specific transformation desired, often involving controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

    Chemistry: As a model compound for studying purine derivatives and their reactivity.

    Biology: Investigating its interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Exploring its potential as a therapeutic agent, possibly targeting specific enzymes or receptors.

    Industry: Utilizing its unique properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for “N-BENZYL-2-(8-BENZYLAMINO-3-METHYL-2,6-DIOXO-1,2,3,6-4H-PURIN-7-YL)-ACETAMIDE” would involve its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate biological pathways, leading to specific physiological effects. Detailed studies would be required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other purine derivatives such as:

    Adenosine: A nucleoside involved in energy transfer and signaling.

    Caffeine: A stimulant that acts on the central nervous system.

    Theophylline: A bronchodilator used in respiratory diseases.

Uniqueness

“N-BENZYL-2-(8-BENZYLAMINO-3-METHYL-2,6-DIOXO-1,2,3,6-4H-PURIN-7-YL)-ACETAMIDE” is unique due to its specific structural modifications, which may confer distinct chemical and biological properties compared to other purine derivatives. These unique features could make it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C22H22N6O3

Molecular Weight

418.4 g/mol

IUPAC Name

N-benzyl-2-[8-(benzylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide

InChI

InChI=1S/C22H22N6O3/c1-27-19-18(20(30)26-22(27)31)28(14-17(29)23-12-15-8-4-2-5-9-15)21(25-19)24-13-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,23,29)(H,24,25)(H,26,30,31)

InChI Key

PYJRZVNILXAZAB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3)CC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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